molecular formula C25H29N3O5 B11399118 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399118
M. Wt: 451.5 g/mol
InChI Key: QPOBKGPHWPUBML-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ethoxy, and propan-2-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves several steps, starting with the preparation of the key intermediates. The reaction typically begins with the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through a series of chemical reactions. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
  • 2-Butanone,4-(3-ethoxy-4-hydroxyphenyl)
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Uniqueness

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O5/c1-4-32-20-14-16(10-11-19(20)30)24-21-22(17-8-5-6-9-18(17)29)26-27-23(21)25(31)28(24)12-7-13-33-15(2)3/h5-6,8-11,14-15,24,29-30H,4,7,12-13H2,1-3H3,(H,26,27)

InChI Key

QPOBKGPHWPUBML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)O

Origin of Product

United States

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